1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride
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Overview
Description
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride is a chemical compound with the molecular formula C14H12ClNO It is a pyridinium salt that features a phenyl group and a propenyl group attached to the nitrogen atom of the pyridinium ring
Preparation Methods
The synthesis of 1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride typically involves the reaction of pyridine with cinnamaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyridinium derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(3-Oxo-3-phenyl-1-propenyl)pyridinium chloride can be compared with other similar compounds such as:
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: This compound has a similar structure but features a piperidine ring instead of a pyridinium ring.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: This compound has a methyl group attached to the pyridinium ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
74251-92-6 |
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Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(E)-1-phenyl-3-pyridin-1-ium-1-ylprop-2-en-1-one;chloride |
InChI |
InChI=1S/C14H12NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-12H;1H/q+1;/p-1/b12-9+; |
InChI Key |
MIVDQTKQYIJXKO-NBYYMMLRSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/[N+]2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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